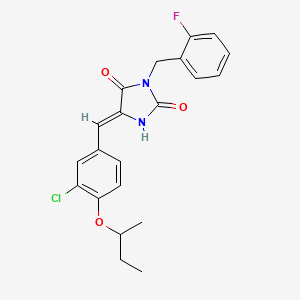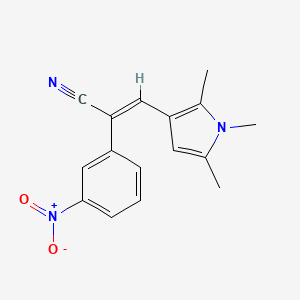![molecular formula C16H18FNO3 B5463316 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5463316.png)
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-FL-OH, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, this compound has been found to have antioxidant properties and protect against oxidative stress-induced cell death.
Mécanisme D'action
The mechanism of action of 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in cancer treatment involves the inhibition of the proteasome, a cellular complex responsible for protein degradation. By inhibiting the proteasome, this compound prevents the breakdown of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In neuroprotection, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, a family of proteases involved in programmed cell death. In neuroprotection, this compound has been found to increase the activity of antioxidant enzymes and reduce oxidative stress-induced damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound is also limited by its low solubility in water, which can make it difficult to study in cellular and animal models.
Orientations Futures
There are several future directions for 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid research, including the development of more soluble analogs for improved cellular and animal studies, and the investigation of its potential therapeutic applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in cancer treatment and neuroprotection.
Méthodes De Synthèse
3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with tert-butyl isocyanide, followed by the addition of 2-cyclohexen-1-one and subsequent deprotection of the BOC group. The final product is obtained through purification using column chromatography.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-3-10(4-2-9)14(13)16(20)21/h5-10,13-14H,1-4H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCLLSWJJACMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5463293.png)

![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)



![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)
